molecular formula C10H12N2O2 B14472908 2-(2-Phenylhydrazinylidene)butanoic acid CAS No. 70263-59-1

2-(2-Phenylhydrazinylidene)butanoic acid

Cat. No.: B14472908
CAS No.: 70263-59-1
M. Wt: 192.21 g/mol
InChI Key: BSXWVZKFHYNKAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Phenylhydrazinylidene)butanoic acid typically involves the reaction of phenylhydrazine with an appropriate keto acid or ester. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Phenylhydrazinylidene)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Phenylhydrazinylidene)butanoic acid, particularly its derivatives, involves the inhibition of sortase A transpeptidase. This enzyme is crucial for the virulence of Gram-positive bacteria, as it facilitates the anchoring of surface proteins to the bacterial cell wall. The compound inhibits this enzyme by binding to its active site, preventing the cleavage and transpeptidation steps necessary for protein anchoring .

Comparison with Similar Compounds

2-(2-Phenylhydrazinylidene)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields.

Properties

CAS No.

70263-59-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(phenylhydrazinylidene)butanoic acid

InChI

InChI=1S/C10H12N2O2/c1-2-9(10(13)14)12-11-8-6-4-3-5-7-8/h3-7,11H,2H2,1H3,(H,13,14)

InChI Key

BSXWVZKFHYNKAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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